molecular formula C11H14Cl3NO B3385926 N-(2-(2,4,5-trichlorophenoxy)ethyl)propan-1-amine CAS No. 67747-29-9

N-(2-(2,4,5-trichlorophenoxy)ethyl)propan-1-amine

Cat. No.: B3385926
CAS No.: 67747-29-9
M. Wt: 282.6 g/mol
InChI Key: DRRDHKHGSCHFMP-UHFFFAOYSA-N
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Description

N-(2-(2,4,5-trichlorophenoxy)ethyl)propan-1-amine: is an organic compound that belongs to the class of phenoxyalkylamines. This compound is characterized by the presence of a trichlorophenoxy group attached to an ethyl chain, which is further connected to a propan-1-amine moiety. It is primarily used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,4,5-trichlorophenoxy)ethyl)propan-1-amine typically involves the reaction of 2-(2,4,5-trichlorophenoxy)ethyl chloride with propan-1-amine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for further use.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-(2,4,5-trichlorophenoxy)ethyl)propan-1-amine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form amine derivatives with different degrees of hydrogenation.

    Substitution: It can participate in nucleophilic substitution reactions where the amine group or the phenoxy group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of this compound oxide.

    Reduction: Formation of this compound derivatives with varying hydrogenation levels.

    Substitution: Formation of substituted phenoxyalkylamines with different functional groups.

Scientific Research Applications

Chemistry: N-(2-(2,4,5-trichlorophenoxy)ethyl)propan-1-amine is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the production of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of phenoxyalkylamines on biological systems. It is also used in the development of new drugs and therapeutic agents.

Medicine: The compound is investigated for its potential therapeutic properties, including its use as an active ingredient in certain medications. It is also used in the development of new drug formulations.

Industry: In the industrial sector, this compound is used in the production of herbicides, insecticides, and other agrochemicals. It is also used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(2,4,5-trichlorophenoxy)ethyl)propan-1-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

    N-(2-(2,4,6-trichlorophenoxy)ethyl)propan-1-amine: Similar in structure but with a different chlorination pattern on the phenoxy group.

    N-(2-(2,4-dichlorophenoxy)ethyl)propan-1-amine: Lacks one chlorine atom compared to N-(2-(2,4,5-trichlorophenoxy)ethyl)propan-1-amine.

    N-(2-(2,4,5-trichlorophenoxy)ethyl)butan-1-amine: Similar structure with a butan-1-amine moiety instead of propan-1-amine.

Uniqueness: this compound is unique due to its specific chlorination pattern and the presence of the propan-1-amine moiety. This unique structure imparts distinct chemical and biological properties, making it suitable for specific applications in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

N-[2-(2,4,5-trichlorophenoxy)ethyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl3NO/c1-2-3-15-4-5-16-11-7-9(13)8(12)6-10(11)14/h6-7,15H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRDHKHGSCHFMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCOC1=CC(=C(C=C1Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80539823
Record name N-[2-(2,4,5-Trichlorophenoxy)ethyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80539823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67747-29-9
Record name N-[2-(2,4,5-Trichlorophenoxy)ethyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80539823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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